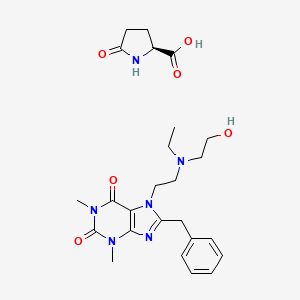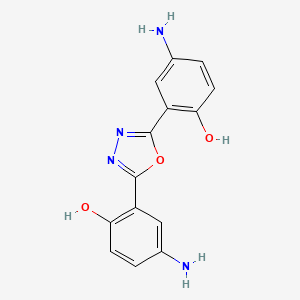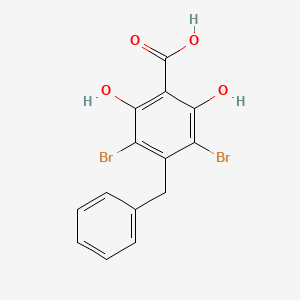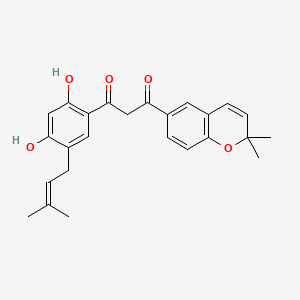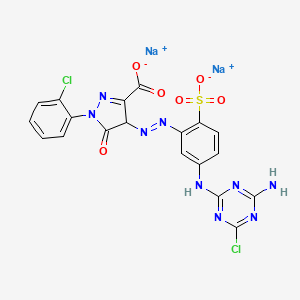
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate quinoline derivatives with furan rings under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms can be replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination with chlorine gas (Cl₂) under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional ketone or aldehyde groups, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The pathways involved can include modulation of gene expression, protein synthesis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolones and quinolinyl-pyrazoles share structural similarities and may exhibit comparable biological activities
Furan Compounds: Molecules containing furan rings, such as furoquinolines, also show similar chemical reactivity and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Propiedades
Número CAS |
88654-74-4 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
8-methoxy-4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C19H23NO3/c1-11(2)10-22-13(4)18-9-15-12(3)20-17-7-6-14(21-5)8-16(17)19(15)23-18/h6-9,11,13H,10H2,1-5H3 |
Clave InChI |
UJAGXHAWXHMPBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)OC)C(C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


